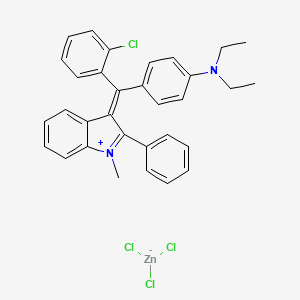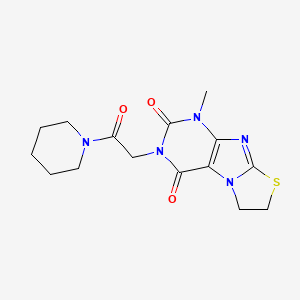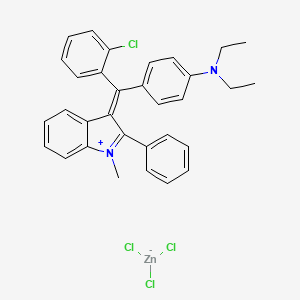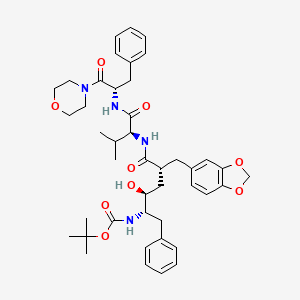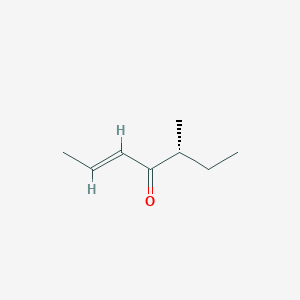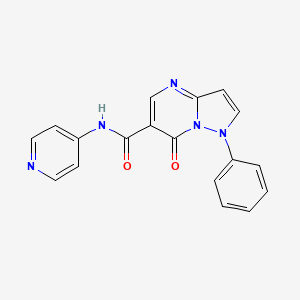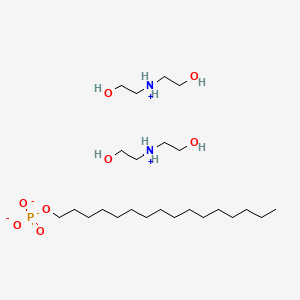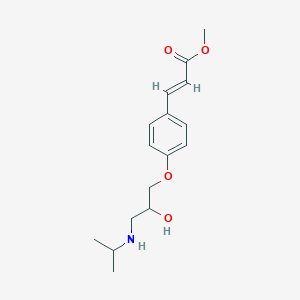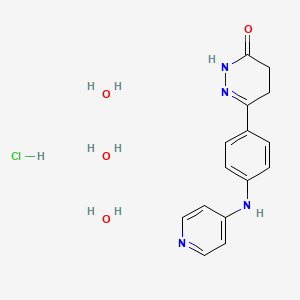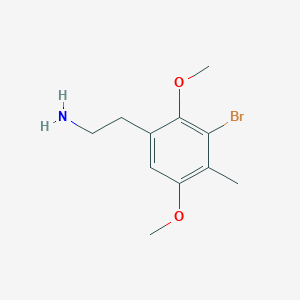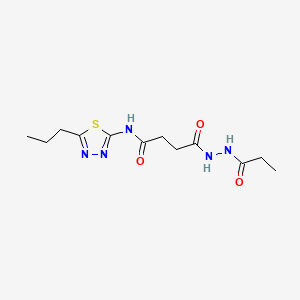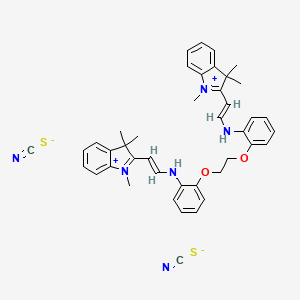
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester typically involves the esterification of 2-thiophenecarboxylic acid with 3-(2,5-dimethyl-1-pyrrolyl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: A simpler derivative with a carboxylic acid group directly attached to the thiophene ring.
2,5-Dimethylpyrrole: A pyrrole derivative with two methyl groups at the 2 and 5 positions.
Thiophene-3-carboxylic acid: Another thiophene derivative with the carboxylic acid group at the 3 position.
Uniqueness
2-Thiophenecarboxylic acid, 3-(2,5-dimethyl-1-pyrrolyl)propyl ester is unique due to its combination of a thiophene ring with a carboxylic acid ester and a substituted pyrrole ring. This structure provides a distinct set of chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92251-10-0 |
|---|---|
Molekularformel |
C14H17NO2S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
3-(2,5-dimethylpyrrol-1-yl)propyl thiophene-2-carboxylate |
InChI |
InChI=1S/C14H17NO2S/c1-11-6-7-12(2)15(11)8-4-9-17-14(16)13-5-3-10-18-13/h3,5-7,10H,4,8-9H2,1-2H3 |
InChI-Schlüssel |
CCZCWAYEVADLRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCCOC(=O)C2=CC=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


